![molecular formula C₁₂H₁₄ClNO₇ B016312 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside CAS No. 157843-41-9](/img/structure/B16312.png)
2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside
Overview
Description
2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside is a chemical compound with the molecular formula C12H14ClNO7 . It is used as a substrate for the enzyme alpha-L-fucosidase (AFU) . This compound is characterized by its chloro and nitro functional groups attached to a fucopyranoside sugar moiety .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside is C12H14ClNO7 . Its molecular weight is 319.7 . The structure includes a fucopyranoside sugar moiety, and chloro and nitro functional groups .Chemical Reactions Analysis
2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside is used as a substrate for the enzyme alpha-L-fucosidase (AFU) . It is hydrolyzed by alpha-L-fucosidase to fucose and 2-chloro-4-nitrophenol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside include a predicted density of 1.584±0.06 g/cm3, a melting point of 137-139°C, a predicted boiling point of 527.3±50.0 °C, a flashing point of 272.7°C, and a vapor pressure of 5.99E-12mmHg at 25°C . The refractive index is 1.631 .Scientific Research Applications
Determination of α-L-fucosidase (AFU) Enzyme Activity
CNP-AFU is used in the potentiometric determination of α-L-fucosidase (AFU) enzyme activity . The AFU enzyme activity is an excellent test for the diagnosis of hepatocellular carcinoma (HCC) and fucosidosis, a recognized inborn disorder of metabolism . A method was developed to measure the activity of AFU by measuring the concentration of 2-chloro-4-nitrophenol (2-chloro-4-NP) using a 2-chloro-4-NP-rhodamine B ion pair in a PVC membrane sensor .
Early Diagnosis of Tumors for HCC Patients
The determination of the activity of AFU enzyme is very important and can be used as a screening tool for the early diagnosis of tumors for HCC patients . The method increases the sensitivity of detection to 95.5% in patients with HCC .
Determination of Carbohydrate-Active Enzymes (CAZymes) Activity
CNP-AFU has been used as a chemical substrate for α-fucosidase to determine carbohydrate-active enzymes (CAZymes) activity .
Use in p-Nitrophenyl Glycoside-Based Enzyme Assays
CNP-AFU has also been used as a nitrophenyl-linked substrate in p-nitrophenyl glycoside-based enzyme assays to determine the enzyme activity in cecal samples .
Characterization of Hydrolytic and Transfucosylation Potential
The recombinant α-L-fucosidases were expressed in Escherichia coli and showed hydrolytic activity towards p-nitrophenyl-α-L-fucopyranoside and 2′-fucosyllactose . The enzymes’ biochemical properties and kinetic characteristics were also determined .
Synthesis of Fucosylated Amino Acids
All four α-L-fucosidases could catalyse transfucosylation using a broad diversity of fucosyl acceptor substrates, including lactose, maltotriose, L-serine, and L-threonine . This contributes insights into the potential use of α-L-fucosidases for synthesizing fucosylated amino acids .
Mechanism of Action
Target of Action
CNP-AFU, also known as 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, is primarily a substrate for the enzyme alpha-L-fucosidase (AFU) .
Mode of Action
The compound interacts with its target, the alpha-L-fucosidase enzyme, by serving as a substrate . The enzyme catalyzes the hydrolysis of CNP-AFU, leading to the production of 2-chloro-4-nitrophenol .
Biochemical Pathways
The product of its interaction with alpha-l-fucosidase, 2-chloro-4-nitrophenol, can be measured to determine the activity of the enzyme .
Result of Action
The hydrolysis of CNP-AFU by alpha-L-fucosidase results in the production of 2-chloro-4-nitrophenol . This product can be quantified to determine the activity of the alpha-L-fucosidase enzyme .
Safety and Hazards
Future Directions
The levels of AFU in human serum are a useful marker for diagnosing hepatocellular carcinoma (HCC), being significantly higher in patients with HCC than those with cirrhosis, other malignant neoplasms or control subjects . A highly sensitive and specific assay monitoring the hydrolysis of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside by AFU has been developed for use in the early diagnosis of HCC . This suggests potential future directions in medical diagnostics.
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURSGHQPKUXLAD-MOBXTKCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463539 | |
Record name | CNP-AFU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside | |
CAS RN |
157843-41-9 | |
Record name | CNP-AFU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside (CNP-AFU) interact with α-L-fucosidase (AFU)? What are the downstream effects of this interaction?
A: CNP-AFU acts as a substrate for the enzyme α-L-fucosidase (AFU) [, ]. AFU catalyzes the hydrolysis of the glycosidic bond in CNP-AFU, releasing 2-chloro-4-nitrophenol and L-fucose []. This reaction is often used in enzyme activity assays, as the release of 2-chloro-4-nitrophenol can be easily monitored spectrophotometrically [].
Q2: Are there any advantages to using CNP-AFU as a substrate for α-L-fucosidase (AFU) over other potential substrates?
A: Yes, one study highlighted the advantage of using ethyl 1-thiofucoside with a free 2-OH group as the glycosyl donor in the synthesis of CNP-AFU []. This method effectively prevents the formation of self-condensed side products, leading to a higher purity of the final CNP-AFU product [].
Q3: What are the analytical methods used to study CNP-AFU and its interaction with α-L-fucosidase (AFU)?
A: CNP-AFU's interaction with AFU is typically studied using spectrophotometry []. The enzymatic hydrolysis of CNP-AFU releases 2-chloro-4-nitrophenol, which absorbs light at a specific wavelength. By monitoring the change in absorbance over time, researchers can determine the enzyme's activity. This method has been successfully adapted for use in automated biochemical analyzers, enabling high-throughput analysis of AFU activity [].
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